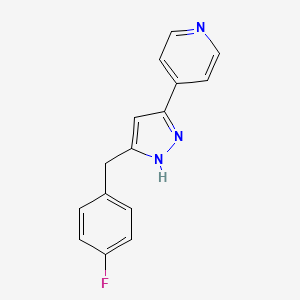

4-(5-(4-Fluorobenzyl)-1H-pyrazol-3-yl)pyridine

Cat. No. B1604139

Key on ui cas rn:

1001112-68-0

M. Wt: 253.27 g/mol

InChI Key: RGQWNRLBTXGYOQ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07919488B2

Procedure details

A 22 liter, three-neck, round bottom flask equipped with a mechanical stirrer, thermocouple, and reflux condenser with N2 inlet adapter was charged with THF (6.0 L), methyl isonicotinate (259.1 g, 1.89 mol), and 4-fluorophenylacetone (287.5 g, 1.89 mol). Sodium methoxide (204.3 g, 3.78 mol) was added in several portions. The addition of sodium methoxide is slightly exothermic. The reaction mixture turned orange and was heated to reflux for 2 hours. After 2 hours, the absence of methyl isonicotinate and the formation of the β-diketone were verified by LC-MS. After the addition of ethanol (6 L) and acetic acid (380 mL), the temperature of the reaction mixture decreased to 45° C. The reflux condenser was then replaced with an addition funnel and hydrazine (387 g, 6.0 mol) was added drop-wise. During the addition the temperature of the reaction rose to 60° C. The reaction mixture was then stirred overnight slowly cooling to room temperature. The majority of the solvents were removed by rotary evaporation. The reaction mixture was partitioned between water (4.5 L) and ethyl acetate (4.5 L). The layers were separated and the aqueous layer extracted with ethyl acetate (4.5 L). The combined organic layers were then washed with dilute NaHCO3, brine, dried (Na2SO4), filtered and concentrated. The resulting solid was triturated with ether (2 L) and the solid isolated by filtration. The solid was washed with ether (1.5 L) until the filtrate was colorless. This process gave 190 g (40%) of the title compound. Additional material (5 g) was then isolated by column chromatography using 5% methanol:95% methylene chloride. 1H NMR (400 MHz, DMSO-D6) δ ppm 13.10 (s, 1 H), 8.44-8.60 (m, 2 H), 7.68 (d, 2 H), 7.30 (t, 2 H), 7.13 (t, 2 H), 6.62 (s, 1 H), 4.00 (s, 2 H); m/z (APCI+) for C15H12N3F 254.2 (M+H)+.

Name

Sodium methoxide

Quantity

204.3 g

Type

reactant

Reaction Step Two

Name

sodium methoxide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

β-diketone

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Identifiers

|

REACTION_CXSMILES

|

[C:1](OC)(=O)[C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1.[F:11][C:12]1[CH:17]=[CH:16][C:15]([CH2:18][C:19](=O)[CH3:20])=[CH:14][CH:13]=1.C[O-].[Na+].[NH2:25][NH2:26]>C(O)(=O)C.C(O)C.C1COCC1>[F:11][C:12]1[CH:17]=[CH:16][C:15]([CH2:18][C:19]2[NH:26][N:25]=[C:1]([C:2]3[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=3)[CH:20]=2)=[CH:14][CH:13]=1 |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

259.1 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=NC=C1)(=O)OC

|

|

Name

|

|

|

Quantity

|

287.5 g

|

|

Type

|

reactant

|

|

Smiles

|

FC1=CC=C(C=C1)CC(C)=O

|

|

Name

|

|

|

Quantity

|

6 L

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Two

|

Name

|

Sodium methoxide

|

|

Quantity

|

204.3 g

|

|

Type

|

reactant

|

|

Smiles

|

C[O-].[Na+]

|

Step Three

|

Name

|

sodium methoxide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C[O-].[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=NC=C1)(=O)OC

|

Step Five

[Compound]

|

Name

|

β-diketone

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

387 g

|

|

Type

|

reactant

|

|

Smiles

|

NN

|

Step Seven

|

Name

|

|

|

Quantity

|

380 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

|

Name

|

|

|

Quantity

|

6 L

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The reaction mixture was then stirred overnight

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 22 liter, three-neck, round bottom flask equipped with a mechanical stirrer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

thermocouple, and reflux condenser with N2 inlet adapter

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux for 2 hours

|

|

Duration

|

2 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

decreased to 45° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reflux condenser was then replaced with an addition funnel

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

During the addition the temperature of the reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

rose to 60° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The majority of the solvents were removed by rotary evaporation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction mixture was partitioned between water (4.5 L) and ethyl acetate (4.5 L)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The layers were separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the aqueous layer extracted with ethyl acetate (4.5 L)

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined organic layers were then washed with dilute NaHCO3, brine

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried (Na2SO4)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The resulting solid was triturated with ether (2 L)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solid isolated by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

The solid was washed with ether (1.5 L) until the filtrate

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC1=CC=C(CC2=CC(=NN2)C2=CC=NC=C2)C=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 190 g | |

| YIELD: PERCENTYIELD | 40% | |

| YIELD: CALCULATEDPERCENTYIELD | 39.7% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |